N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
“N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” is a synthetic organic compound that features a cyclopropyl-substituted pyridine ring and a fluorophenyl thioether moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
“N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications if it exhibits biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, cyclopropyl substitution can be introduced via cyclopropanation reactions.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the pyridine and thioether intermediates through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow chemistry, automated synthesis, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the thioether linkage, potentially leading to ring hydrogenation or cleavage of the thioether bond.
Substitution: The aromatic fluorine could be a site for nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or cleaved thioether products.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-chlorophenyl)thio)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-bromophenyl)thio)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-methylphenyl)thio)acetamide
Uniqueness
The presence of the fluorine atom in “N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” can significantly influence its chemical reactivity and biological activity, potentially enhancing its stability, binding affinity, or metabolic profile compared to its analogs.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMQICBKRHCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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